Nonylphenyl hydrogen glutarate
Description
Nonylphenyl hydrogen glutarate (NPHG) is a monoester derivative of glutaric acid, where one carboxylic acid group is esterified with nonylphenol (a branched alkylphenol). This structure imparts unique physicochemical properties, such as enhanced hydrophobicity and stability, compared to glutaric acid or its simpler esters. NPHG’s branched phenylalkyl chain influences its solubility, biodegradability, and industrial applicability, particularly in polymer synthesis and surfactants.
Properties
CAS No. |
93982-18-4 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-(2-nonylphenoxy)-5-oxopentanoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-12-17-13-9-10-14-18(17)24-20(23)16-11-15-19(21)22/h9-10,13-14H,2-8,11-12,15-16H2,1H3,(H,21,22) |
InChI Key |
PQBJNSYXHMLIDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OC(=O)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonylphenyl hydrogen glutarate can be synthesized through the esterification of glutaric acid with nonylphenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, glutaric acid and nonylphenol, are mixed in a reactor along with a suitable acid catalyst. The mixture is heated to the required temperature and maintained under reflux conditions until the reaction is complete. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Nonylphenyl hydrogen glutarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The nonylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nonylphenyl glutaric acid.
Reduction: this compound alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Nonylphenyl hydrogen glutarate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nonylphenyl hydrogen glutarate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Comparison with Similar Glutarate Derivatives
Structural and Functional Differences
- Monoesters vs. Diesters: NPHG’s monoester structure reduces polarity compared to diesters like dimethyl glutarate, making it less water-soluble but more compatible with hydrophobic matrices. Diesters generally exhibit higher thermal stability, while monoesters like NPHG may offer better biodegradability .
- Substituent Effects: The nonylphenyl group in NPHG enhances UV stability and resistance to oxidation compared to linear alkyl esters (e.g., ethyl or decyl). Benzyl-containing esters (e.g., 1,5-dibenzyl glutarate) share similar aromatic stability but lack the branched alkyl chain, affecting their environmental persistence .
Metabolic Pathways and Environmental Impact
- Catabolism: Glutarate is metabolized via the glutaryl-CoA dehydrogenation pathway in microbes, producing acetyl-CoA . Esterified forms like DEG are catabolized more slowly than glutaric acid, with NPHG’s nonylphenyl group likely further delaying degradation due to steric hindrance .
- Toxicity: Nonylphenol derivatives are known endocrine disruptors, implying NPHG may face stricter regulatory controls compared to aliphatic esters (e.g., ethyl or didecyl glutarate) .
Key Research Findings
Enhanced Biological Uptake : Esterification improves cellular uptake of glutarate, as seen in DEG’s efficacy in T cell modulation. NPHG’s larger structure may reduce bioavailability but enhance persistence .
Material Applications: Glutarate di-anions are critical in luminescent sensors, a role NPHG cannot replicate due to its monoester structure .
Environmental Persistence : Branched alkyl/aryl esters like NPHG are more resistant to microbial degradation than linear-chain esters, raising concerns about environmental accumulation .
Biological Activity
Nonylphenyl hydrogen glutarate (NPHG) is a chemical compound derived from nonylphenol, which is known for its applications in various industrial processes. Nonylphenol itself has been extensively studied due to its endocrine-disrupting properties and potential health risks. Understanding the biological activity of NPHG is crucial for assessing its safety and environmental impact.
NPHG is a derivative of nonylphenol and glutaric acid, characterized by its hydrophobicity and ability to interact with biological membranes. Its structure influences its biological activity, particularly in terms of toxicity and metabolic effects.
Mechanisms of Biological Activity
Research indicates that NPHG may exhibit various biological activities, primarily through mechanisms involving oxidative stress, inflammation, and lipid metabolism disruption.
1. Oxidative Stress
Nonylphenol has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress. This can result in cellular damage and apoptosis. A study indicated that exposure to nonylphenol reduced glutathione levels, impairing the antioxidant defense system and increasing lipid peroxidation .
2. Inflammatory Response
NPHG may also trigger inflammatory pathways. Increased levels of pro-inflammatory cytokines have been observed in cells exposed to nonylphenol, suggesting that it can activate inflammatory responses which could lead to chronic diseases .
3. Disruption of Lipid Metabolism
Recent findings indicate that exposure to nonylphenol derivatives alters lipid metabolism significantly. In model organisms like Caenorhabditis elegans, NPHG exposure resulted in increased lipid storage and altered phospholipid composition, affecting overall metabolic homeostasis . This disruption could have implications for energy balance and metabolic disorders.
Case Studies
Several studies have investigated the biological effects of nonylphenol and its derivatives, providing insights into their toxicity profiles:
- Neurotoxicity Studies : Research demonstrated that nonylphenol exposure led to neurotoxic effects characterized by increased GFAP expression in astrocytes, indicating neuroinflammation . This suggests potential risks for neurological health.
- Metabolic Fingerprinting : A systematic review highlighted distinct metabolic changes associated with nonylphenol exposure. Altered levels of metabolites related to lipid metabolism were identified, emphasizing the compound's impact on metabolic pathways .
Data Tables
| Study | Organism | Key Findings | Methodology |
|---|---|---|---|
| Tabassum et al. (2021) | Rats | Increased ROS, reduced SOD and CAT levels | Gavage dosing |
| Jie et al. (2023) | C. elegans | Increased lipid storage, altered phospholipid composition | Metabolomic analysis |
| Mufide et al. (2023) | Cell cultures | Increased inflammatory cytokines | Cytokine assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
